molecular formula C5H5N3OS B157952 4-formyl-1H-pyrazole-1-carbothioamide CAS No. 132906-74-2

4-formyl-1H-pyrazole-1-carbothioamide

Cat. No.: B157952
CAS No.: 132906-74-2
M. Wt: 155.18 g/mol
InChI Key: OTKCAMFCJSYSPJ-UHFFFAOYSA-N
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Description

4-formyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that contains a pyrazole ring substituted with a formyl group at the 4-position and a carbothioamide group at the 1-position

Scientific Research Applications

4-formyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the synthesis of materials with specific electronic and optical properties.

Future Directions

The future directions for “4-formyl-1H-pyrazole-1-carbothioamide” and similar compounds lie in their potential applications in the field of medicine and pharmaceuticals . Their synthesis aligns with the principles of green chemistry, making them environmentally friendly . Furthermore, their diverse and valuable synthetical, biological, and photophysical properties make them a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-1H-pyrazole-1-carbothioamide typically involves the formylation of a pyrazole derivative. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the formyl group onto the pyrazole ring . The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-formyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The carbothioamide group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: 4-carboxy-1H-pyrazole-1-carbothioamide.

    Reduction: 4-hydroxymethyl-1H-pyrazole-1-carbothioamide.

    Substitution: Derivatives with different substituents on the carbothioamide group.

Comparison with Similar Compounds

Similar Compounds

    4-formyl-1H-pyrazole-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4-formyl-1H-pyrazole-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.

Uniqueness

4-formyl-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-formylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c6-5(10)8-2-4(3-9)1-7-8/h1-3H,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCAMFCJSYSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(=S)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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